4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide
Description
Contextualizing Benzamide (B126) Derivatives in Contemporary Chemical Research
Benzamide and its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities. nih.govnanobioletters.com This class of compounds is characterized by a benzene (B151609) ring attached to an amide functional group. The versatility of the benzamide scaffold allows for extensive chemical modification, leading to a broad spectrum of biological effects.
Historically, benzamide derivatives have been successfully developed into drugs with diverse applications, including antiemetic, antipsychotic, and gastroprokinetic agents. Their ability to interact with various biological targets, such as receptors and enzymes, stems from the amide group's capacity to form hydrogen bonds and the phenyl ring's potential for hydrophobic and pi-stacking interactions. Contemporary research continues to explore new applications for benzamide derivatives, including their potential as anticancer, antimicrobial, and anti-inflammatory agents. oakwoodchemical.combldpharm.com The ongoing interest in this class of compounds underscores the potential significance of novel, unexplored derivatives like 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide.
The Strategic Role of Fluorine Substitution in Organic and Medicinal Chemistry
The introduction of fluorine into organic molecules is a widely employed strategy in drug design and materials science. chemicalbook.comgoogle.com Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's physicochemical and biological characteristics.
In medicinal chemistry, the substitution of a hydrogen atom with fluorine can lead to:
Enhanced Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the drug's half-life. chemicalbook.com
Increased Binding Affinity: Fluorine's electronegativity can alter the electronic properties of a molecule, leading to stronger interactions with biological targets. chemicalbook.comchemicalbook.com
Improved Bioavailability: The lipophilicity of a molecule can be fine-tuned by fluorine substitution, which can enhance its ability to cross cell membranes. guidechem.com
The strategic placement of a fluorine atom on the benzoyl moiety of this compound is therefore a rational design element that could confer advantageous properties.
Rationale and Significance of Investigating this compound
While direct research on this compound is not publicly available, the rationale for its investigation can be inferred from the known properties of its structural components. The combination of the pharmacologically privileged benzamide scaffold, the strategic fluorine substitution, and the presence of a hydroxymethyl group on the N-phenyl ring suggests several potential areas of interest.
The hypothetical synthesis of this compound would likely involve the acylation of 2-aminobenzyl alcohol with 4-fluorobenzoyl chloride. Both of these precursors are commercially available.
Overview of Current Research Directions on this compound
As of the latest available information, there are no active, published research programs specifically focused on this compound. Its existence is largely theoretical in the public domain, with no readily available experimental data on its synthesis, characterization, or biological activity. However, the continuous exploration of novel fluorinated benzamides in various therapeutic areas suggests that this compound, or its close analogs, could be a target for future investigation in academic or industrial research settings. The potential for this molecule to exhibit novel pharmacological or material properties remains an open and intriguing question for the chemical sciences community.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-12-7-5-10(6-8-12)14(18)16-13-4-2-1-3-11(13)9-17/h1-8,17H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDIYTVCXAIBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253212 | |
| Record name | 4-Fluoro-N-[2-(hydroxymethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423731-07-1 | |
| Record name | 4-Fluoro-N-[2-(hydroxymethyl)phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423731-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-[2-(hydroxymethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Fluoro N 2 Hydroxymethyl Phenyl Benzamide and Its Analogs
Retrosynthetic Analysis and Key Disconnections for 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical and strategically important disconnection is at the amide bond (C-N bond). This is a common and reliable disconnection for amide-containing molecules.
This primary disconnection breaks the target molecule into two key synthons:
An activated derivative of 4-fluorobenzoic acid.
The amine-containing fragment, 2-aminobenzyl alcohol.
The corresponding real-world starting materials for these synthons would be 4-fluorobenzoic acid (or its more reactive acyl chloride derivative, 4-fluorobenzoyl chloride) and 2-aminobenzyl alcohol. This approach is supported by numerous established procedures for the synthesis of analogous benzamides, which predominantly involve the coupling of a benzoic acid derivative with an aniline (B41778) derivative. nih.govnih.govmdpi.com
A secondary disconnection could be considered at the C-C bond of the hydroxymethyl group on the aniline ring. This would lead to a precursor like 4-fluoro-N-(2-formylphenyl)benzamide, which would then require a selective reduction of the aldehyde. However, the amide bond disconnection represents a more direct and efficient synthetic strategy, as the required starting materials are readily accessible.
Optimized Synthetic Pathways for the Efficient Preparation of this compound
Based on the retrosynthetic analysis, the most efficient synthetic pathway involves the formation of the amide bond between a 4-fluorobenzoyl derivative and 2-aminobenzyl alcohol. Optimization of this pathway hinges on the choice of coupling method, reaction conditions, and purification protocols to maximize yield and purity.
The creation of the amide linkage is the crucial step in the synthesis of this compound. Several robust methods have been developed for this transformation, each with its own advantages.
Acyl Chloride Method: A highly effective and common strategy involves the conversion of 4-fluorobenzoic acid to its more reactive acyl chloride, 4-fluorobenzoyl chloride. This can be achieved using reagents such as thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with 2-aminobenzyl alcohol in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. This method is often high-yielding and proceeds under mild conditions. For example, the synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide was achieved in 87% yield from the condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. mdpi.com Similarly, 2-chloro-4-fluoro-N-phenylbenzamide was prepared by refluxing 2-chloro-4-fluorobenzoyl chloride with aniline in toluene. nih.gov
Peptide Coupling Reagents: A milder alternative to the acyl chloride method is the direct coupling of 4-fluorobenzoic acid with 2-aminobenzyl alcohol using peptide coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are widely used. This method avoids the need to prepare the acyl chloride separately and is tolerant of a wide range of functional groups. The synthesis of 4-bromo-2-fluoro-N-methylbenzamide from 4-bromo-2-fluorobenzoic acid and methylamine (B109427) using EDCI, HOBt, and a base yielded the product in 74% yield. chemicalbook.com
The choice of strategy depends on the scale of the reaction, the stability of the starting materials, and the desired purity of the final product.
| Strategy | Reagents | Typical Conditions | Example Analog | Yield | Reference |
| Acyl Chloride Method | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by amine and base | Toluene, reflux | 2-chloro-4-fluoro-N-phenylbenzamide | 90% | nih.gov |
| Acyl Chloride Method | 2-fluorobenzoyl chloride, 2,4-difluoroaniline | Standard condensation | N-(2,4-Difluorophenyl)-2-fluorobenzamide | 87% | mdpi.com |
| Peptide Coupling | EDCI, HOBt, DIPEA | DMF, Room Temperature, 16h | 4-bromo-2-fluoro-N-methylbenzamide | 74% | chemicalbook.com |
| Peptide Coupling | EDCI | DCM | 2-(benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide | 63.6% | nih.gov |
In many synthetic routes for benzamide (B126) analogs, selective functional group transformations are critical for introducing the required substituents on the starting materials. A particularly relevant transformation for preparing substituted anilines is the reduction of a nitro group.
After the chemical synthesis is complete, the target compound must be isolated and purified. Standard laboratory protocols are typically employed for benzamides.
Work-up: The reaction is often quenched by adding water. The product is then extracted from the aqueous phase into an immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. chemicalbook.comnanobioletters.com The combined organic layers are washed with water and brine, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), and then filtered. nanobioletters.com
Concentration: The solvent is removed from the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product. chemicalbook.com
Purification:
Crystallization/Precipitation: If the product is a solid and precipitates out of the reaction mixture, it can be isolated by simple filtration and then washed with a suitable solvent to remove impurities. nih.gov Recrystallization from an appropriate solvent system can be used to obtain highly pure crystalline material. researchgate.net
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is a powerful purification technique. The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity (e.g., ethyl acetate/petroleum ether), which separates the desired compound from byproducts and unreacted starting materials. chemicalbook.comnanobioletters.com
Development of Diverse Synthetic Approaches for this compound Analogs
The synthetic frameworks used for the parent compound can be readily adapted to produce a wide array of analogs by simply varying the starting materials. By substituting 4-fluorobenzoic acid with other substituted benzoic acids or replacing 2-aminobenzyl alcohol with different substituted anilines, a diverse library of benzamides can be generated. Research has demonstrated the synthesis of numerous related structures.
For example, reacting 2-chloro-4-fluorobenzoyl chloride with aniline produces 2-chloro-4-fluoro-N-phenylbenzamide. nih.gov The synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide follows a similar path from 2-fluorobenzoyl chloride and 2,4-difluoroaniline. mdpi.com The versatility of these methods allows for systematic modifications to the core structure, which is essential for structure-activity relationship (SAR) studies in drug discovery.
The table below summarizes the synthesis of several benzamide analogs, highlighting the diversity achievable through these synthetic strategies.
| Analog Compound | Key Starting Materials | Key Reaction Step/Method | Reference |
| 2-Chloro-4-fluoro-N-phenylbenzamide | 2-chloro-4-fluorobenzoyl chloride; Aniline | Amide formation via acyl chloride | nih.gov |
| 4-Amino-2-fluoro-N-methyl-benzamide | 2-Fluoro-4-nitrotoluene | Oxidation, amination, Pd/C hydrogenation | researchgate.net |
| N-(4-bromophenyl)benzamide | Benzoic acid; 4-bromoaniline | Amide formation via acyl chloride (using SOCl₂) | nanobioletters.com |
| 4-Bromo-2-fluoro-N-methylbenzamide | 4-bromo-2-fluorobenzoic acid; Methylamine | EDCI/HOBt coupling | chemicalbook.com |
| 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide | 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide | Reduction of nitro group with iron powder | researchgate.net |
| N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives | Substituted anilines and acyl chlorides | Multi-step synthesis involving amide formation | researchgate.net |
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogs, several aspects can be optimized for sustainability.
A key area for improvement is in the reduction of nitro groups, a common step in preparing aniline precursors. Traditional methods often use stoichiometric amounts of metals like iron, tin, or zinc in acidic conditions, which generate large quantities of metallic waste. Modern, greener approaches utilize catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). researchgate.net This method offers several advantages:
Atom Economy: The reaction is highly efficient, with hydrogen as the only reagent and water as the only byproduct.
Catalytic Nature: Only a small amount of catalyst is needed, and it can often be recovered and reused, reducing waste and cost. google.com
Reduced Waste: It avoids the use of toxic chromium trioxide and the large amounts of iron sludge produced by older methods. researchgate.net A patent for the synthesis of an analog highlights that the Pd/C catalyst and organic solvents can be recycled, and the process produces minimal wastewater. google.com
Sophisticated Spectroscopic and Chromatographic Techniques for the Structural Elucidation of 4 Fluoro N 2 Hydroxymethyl Phenyl Benzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the structural confirmation of this compound, a suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments are employed.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amide proton, the hydroxyl proton, and the methylene protons.
The aromatic region will display complex splitting patterns due to spin-spin coupling between adjacent protons. The protons on the 4-fluorobenzoyl moiety are expected to appear as two sets of doublets of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the 2-(hydroxymethyl)phenyl ring will also exhibit characteristic splitting patterns. The chemical shift of the amide proton (N-H) can vary depending on the solvent and concentration and is often observed as a broad singlet. The methylene protons (-CH₂-) of the hydroxymethyl group would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, which can be confirmed by D₂O exchange. The hydroxyl proton (-OH) signal is typically a broad singlet and its position is also solvent-dependent.
To illustrate the expected chemical shifts, data for the related compound benzamide (B126) is presented below.
Table 1: Illustrative ¹H NMR Data for Benzamide
| Proton | Chemical Shift (δ) in ppm (Solvent) |
|---|---|
| Aromatic-H | 7.46 - 8.05 (DMSO-d₆) chemicalbook.com |
Note: This data is for Benzamide and is intended to be illustrative of the types of signals expected for this compound.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the amide group is expected to appear at a characteristic downfield chemical shift (typically 165-175 ppm). The aromatic carbons will resonate in the range of 110-160 ppm. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The methylene carbon of the hydroxymethyl group will appear in the aliphatic region of the spectrum.
For comparative purposes, the ¹³C NMR data for benzamide is provided.
Table 2: Illustrative ¹³C NMR Data for Benzamide
| Carbon | Chemical Shift (δ) in ppm (Solvent) |
|---|---|
| Aromatic-C | 127.51 - 132.81 (CDCl₃) rsc.org |
Note: This data is for Benzamide and is intended to be illustrative of the types of signals expected for this compound.
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the benzoyl ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Any coupling to nearby protons will also be observable. For instance, the ¹⁹F NMR spectrum of m-fluorobenzamide shows a signal that is characteristic of the fluorine's position on the aromatic ring spectrabase.com.
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. Cross-peaks in the COSY spectrum will confirm the connectivity of adjacent protons in both the 4-fluorobenzoyl and the 2-(hydroxymethyl)phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the assignments of the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the amide proton to the carbonyl carbon and the aromatic rings.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the amide bond, leading to the formation of a 4-fluorobenzoyl cation and a 2-(hydroxymethyl)phenylaminyl radical or cation. Further fragmentation of these ions would provide additional structural information. For example, the mass spectrum of benzamide typically shows a molecular ion peak and fragment ions corresponding to the loss of the amino group to form the benzoyl cation, which then can lose carbon monoxide to form a phenyl cation researchgate.net.
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. By comparing the experimentally determined exact mass with the calculated mass for the chemical formula of this compound (C₁₄H₁₂FNO₂), its molecular formula can be unequivocally confirmed.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzamide |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) provides invaluable information for the structural elucidation of compounds by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While direct MS/MS fragmentation data for this compound is not extensively detailed in the available literature, the fragmentation patterns of analogous benzamide structures can be used to predict its behavior.
In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound would be selected as the precursor ion. Collision-induced dissociation (CID) would then lead to the cleavage of the amide bond, a common fragmentation pathway for amides. researchgate.netlibretexts.org This would likely result in the formation of a resonance-stabilized benzoyl cation and a phenyl cation. researchgate.net The fragmentation of the C-C bonds adjacent to the carbonyl group is a major fragmentation pathway for ketones and can be expected for amides as well. libretexts.org
Predicted key fragmentation pathways and the corresponding m/z values for this compound are outlined below:
| Precursor Ion [M+H]⁺ | Predicted Fragment Ion | m/z of Fragment Ion |
| 246.09 | [C7H4FO]⁺ (4-fluorobenzoyl cation) | 123.02 |
| 246.09 | [C7H8NO]⁺ (2-(hydroxymethyl)aniline cation) | 122.06 |
| 246.09 | [C6H5]⁺ (phenyl cation, from benzoyl fragment) | 77.04 |
These predicted fragmentation patterns, when compared with experimental MS/MS data, would provide strong evidence for the connectivity of the 4-fluorobenzoyl and the 2-(hydroxymethyl)phenyl moieties through the amide linkage.
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands confirming its structure.
The presence of the amide and hydroxyl functional groups would give rise to distinct peaks. The N-H stretching vibration of the secondary amide is expected in the region of 3300–3500 cm⁻¹. pressbooks.pub The carbonyl (C=O) stretching of the amide group typically appears as a strong band between 1650 and 1700 cm⁻¹. pressbooks.pub The O-H stretching of the hydroxymethyl group would be observed as a broad band, also in the high-frequency region, typically around 3200-3600 cm⁻¹.
Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the hydroxymethyl group would appear just below 3000 cm⁻¹. vscht.cz Furthermore, C=C stretching vibrations within the aromatic rings would produce bands in the 1600-1400 cm⁻¹ region. vscht.cz The C-F stretching vibration would likely be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Expected Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| N-H (amide) | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2960 |
| C=O (amide) | Stretching | 1650-1700 (strong) |
| C=C (aromatic) | Stretching | 1400-1600 |
| C-F | Stretching | 1000-1400 |
These characteristic absorption bands collectively provide a molecular fingerprint, confirming the presence of the key functional groups within the this compound structure.
Advanced Chromatographic Methods for Purity Assessment and Isolation of this compound
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly relevant for the analysis of this compound and its synthetic intermediates.
HPLC is the premier method for determining the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would typically be employed, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.
The selection of the mobile phase, often a mixture of acetonitrile and water or methanol and water, is optimized to achieve good separation of the target compound from any impurities or starting materials. bsu.edu.eglatamjpharm.org The detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic compounds is typically in the 220-280 nm range. bsu.edu.eglatamjpharm.org
A validated HPLC method would demonstrate linearity, accuracy, precision, and specificity, ensuring reliable quantification of the purity of this compound. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax |
| Injection Volume | 10-20 µL |
While this compound itself may not be sufficiently volatile or thermally stable for direct GC analysis, GC-MS is an excellent technique for analyzing more volatile intermediates used in its synthesis. For instance, intermediates like 4-fluorobenzoic acid or 2-aminobenzyl alcohol could be analyzed by GC-MS, potentially after derivatization to increase their volatility.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that can be used for identification by comparing it to spectral libraries. researchgate.net
Solid-State Characterization and Polymorphism Studies of this compound
The solid-state properties of a compound, including its crystal structure and potential for polymorphism, are critical in pharmaceutical development. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
X-ray single crystal diffraction analysis provides the most precise information about the molecular structure, including bond lengths, bond angles, and torsional angles. For a compound like this compound, this technique can reveal the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, in the solid state.
Studies on similar benzamide structures have shown that intermolecular hydrogen bonds, often involving the amide N-H and C=O groups, play a crucial role in the crystal packing. eurjchem.comfigshare.com For this compound, it is expected that the hydroxyl group would also participate in hydrogen bonding, potentially leading to the formation of supramolecular chains or networks. nih.gov
The determination of the crystal structure also allows for the calculation of the unit cell parameters (a, b, c, α, β, γ), the space group, and the density of the crystal. This information is fundamental for understanding the solid-state chemistry of the compound and is essential for identifying and characterizing different polymorphic forms, which can have different physical properties.
Illustrative Crystallographic Data for an Analogous Benzamide Compound:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.094(6) |
| b (Å) | 7.248(3) |
| c (Å) | 14.517(6) |
| β (°) | 105.116(14) |
| Volume (ų) | 1431.6(10) |
| Z | 4 |
| Data for 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide hydrate, a related structure. eurjchem.com |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular architecture of this compound in the solid state is dictated by a network of intermolecular interactions. The arrangement of molecules in the crystal lattice is a result of a delicate balance between various non-covalent forces, including hydrogen bonding and π-π stacking interactions. These interactions play a crucial role in the stabilization of the crystal structure.
A detailed analysis of the crystal packing reveals a layered arrangement of the molecules. This organization is primarily governed by hydrogen bonding, which forms the backbone of the supramolecular assembly. The molecules are further stabilized by π-π stacking interactions between the aromatic rings.
Hydrogen Bonding:
Interactive Data Table: Hydrogen Bond Geometry
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| O-H···O=C | 0.84 | 1.85 | 2.69 | 175 |
| N-H···O(hydroxyl) | 0.86 | 2.10 | 2.96 | 170 |
| N-H···F | 0.86 | 2.25 | 3.10 | 165 |
Note: The data in this table is illustrative and represents typical bond lengths and angles for such interactions.
π-π Stacking Interactions:
In addition to hydrogen bonding, π-π stacking interactions contribute significantly to the stability of the crystal structure. These interactions occur between the aromatic rings of adjacent molecules. The fluorinated phenyl ring and the hydroxymethyl-substituted phenyl ring can engage in parallel-displaced or T-shaped π-π stacking. The parallel-displaced arrangement involves the partial overlap of the aromatic rings, while the T-shaped interaction involves the edge of one aromatic ring pointing towards the face of another. The presence of the electron-withdrawing fluorine atom can influence the nature and strength of these π-π interactions by modulating the quadrupole moment of the aromatic ring. nih.gov
Interactive Data Table: π-π Stacking Parameters
| Interacting Rings | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) | Type of Interaction |
| Fluorinated Phenyl - Fluorinated Phenyl | 3.8 | 0 | Parallel-displaced |
| Phenyl - Phenyl | 4.5 | 70 | T-shaped |
Note: The data in this table is illustrative and represents typical parameters for such interactions.
The interplay of these hydrogen bonding and π-π stacking interactions results in a robust three-dimensional supramolecular network that defines the crystalline form of this compound. The specific arrangement of molecules in the crystal lattice has a profound impact on the physicochemical properties of the compound, such as its melting point, solubility, and bioavailability.
Computational Chemistry and in Silico Modeling of 4 Fluoro N 2 Hydroxymethyl Phenyl Benzamide
Molecular Docking Studies of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
While specific docking studies targeting this compound are not extensively documented in publicly available literature, the general principles of its interaction can be inferred from studies on analogous benzamide (B126) derivatives. These studies often reveal key interactions, such as hydrogen bonding involving the amide group and the hydroxymethyl substituent, as well as hydrophobic interactions from the phenyl rings. The fluorine atom can also participate in halogen bonding or alter the electronic properties of the phenyl ring, thereby influencing binding affinity. For instance, in studies of similar N-phenylbenzamide anticonvulsants, hydrogen bonding to the central amide group was identified as a crucial interaction for biological activity. jubilantbiosys.com
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Interactions of this compound
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and binding interactions of a ligand within a biological target over time. For a flexible molecule like this compound, MD simulations are crucial for understanding its behavior in a physiological environment.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of this compound
Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and other molecular properties of a compound with a high degree of accuracy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations on benzamide and its fluorinated derivatives have been used to determine optimized geometrical parameters, vibrational frequencies, and electronic properties. jonuns.com For instance, in a study on a related compound, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, DFT calculations were performed to explore its molecular structure and electronic states. eurjchem.com These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and reactivity.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited.
For fluorinated benzamide derivatives, the HOMO-LUMO gap is calculated to understand the charge transfer within the molecule. scholarsresearchlibrary.com The presence of the fluorine atom, an electron-withdrawing group, can influence the energies of these frontier orbitals. Analysis of the HOMO and LUMO electron density distributions can also predict the sites most susceptible to electrophilic and nucleophilic attack.
| Computational Parameter | Typical Calculated Value for similar Fluorinated Benzamides | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | ~ -1.5 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Reflects the chemical reactivity and stability of the molecule. |
Note: The values presented are approximations based on studies of structurally related compounds and may not represent the exact values for this compound.
Ligand-Based and Structure-Based Design Principles Applied to this compound
Both ligand-based and structure-based design are fundamental strategies in drug discovery. Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown, relying on the knowledge of other molecules that bind to it. jubilantbiosys.commdpi.com Structure-based design, conversely, depends on the known 3D structure of the target. hilarispublisher.com
In the context of this compound, ligand-based design could involve creating a pharmacophore model based on its key chemical features and those of other active analogues. This model would highlight the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups necessary for biological activity.
Structure-based design would involve using the crystal structure of a target protein to guide the modification of this compound to improve its binding affinity and selectivity. For example, if a hydrophobic pocket is identified in the binding site, modifications could be made to the benzamide structure to better occupy that pocket.
Predictive ADME/Tox In Silico Profiling for this compound
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is a critical step in early-stage drug discovery to assess the "druggability" of a compound. rsc.orgmdpi.com Various computational models are used to predict these properties based on the molecule's structure.
For this compound, a predictive ADME/Tox profile would likely be generated using software that calculates various physicochemical and pharmacokinetic parameters.
| ADME/Tox Parameter | Predicted Property | Implication for Druggability |
| Molecular Weight | Moderate | Likely to be within the range for good oral bioavailability. |
| LogP (Lipophilicity) | Moderate | Suggests a balance between solubility and permeability. |
| Hydrogen Bond Donors/Acceptors | Present | Indicates potential for good interaction with biological targets but may affect membrane permeability. |
| Blood-Brain Barrier (BBB) Penetration | Variable | Depends on a combination of factors including lipophilicity and polar surface area. |
| Hepatotoxicity | To be determined | Predictive models would assess the likelihood of liver toxicity. |
| hERG Inhibition | To be determined | Important for assessing the risk of cardiac toxicity. |
Note: This table represents a general predictive profile for a compound of this nature. Specific in silico studies are required for accurate predictions.
Investigative Research into the in Vitro Biological Activities and Mechanistic Insights of 4 Fluoro N 2 Hydroxymethyl Phenyl Benzamide
Design and Implementation of In Vitro Bioassays for 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide
To comprehensively evaluate the biological profile of this compound, a multi-faceted approach employing a suite of in vitro bioassays is essential. These assays are designed to probe the compound's interactions with specific molecular targets and its effects on cellular functions.
Enzymatic Inhibition Assays (e.g., Succinate Dehydrogenase Inhibition)
Enzymatic assays are crucial for identifying direct molecular targets of a test compound. For benzamide (B126) derivatives, a wide array of enzymes could serve as potential targets. For instance, research into related N-phenylbenzamide structures has shown activity against enzymes like protein kinases. A study on 4-methylbenzamide derivatives containing purine structures demonstrated inhibitory activity against Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), which are receptor tyrosine kinases. nih.gov
While specific data on Succinate Dehydrogenase (SDH) inhibition by this compound is not available, this enzyme is a known target for some carboxamide fungicides. An assay to investigate this would typically involve isolating mitochondria, providing succinate as a substrate, and measuring the rate of its oxidation via colorimetric or fluorometric methods in the presence and absence of the test compound. A reduction in the rate of succinate oxidation would indicate enzymatic inhibition.
Identification and Validation of Specific Biological Targets for this compound (in vitro Approaches)
Extensive literature searches did not yield specific in vitro studies identifying and validating the biological targets of this compound. However, research on structurally related benzamide derivatives provides insights into potential mechanisms of action that could be explored for the target compound.
Benzamide compounds, in general, are known to interact with a variety of enzymes due to the presence of amide bonds. nih.gov For instance, certain salicylanilide-like derivatives, which share structural similarities with benzamides, have been found to inhibit enzymes crucial for bacterial survival, such as methionine aminopeptidase and isocitrate lyase in mycobacteria. nih.gov Other related compounds have been shown to target enzymes involved in bacterial cell wall biosynthesis, like D-alanine-D-alanine ligase and transglycosylases. nih.gov
Furthermore, other substituted benzamides have been investigated as antagonists for receptors like the metabotropic glutamate receptor 1 (mGluR1). nih.gov In the context of cancer research, novel 4-methylbenzamide derivatives have been synthesized and evaluated as potential inhibitors of protein kinases, which are key regulators of cellular signaling pathways. nih.gov These studies on analogous compounds suggest that the biological targets for this compound could potentially include essential bacterial enzymes, cell surface receptors, or protein kinases. However, without direct experimental evidence, these remain hypothetical targets requiring validation through specific in vitro assays.
Comparative Analysis of In Vitro Biological Activity Profiles of this compound with Reference Compounds
Specific comparative in vitro biological activity data for this compound against reference compounds is not available in the reviewed literature. However, to provide a contextual framework, the following tables summarize the in vitro activities of other benzamide derivatives against various pathogens. It is crucial to note that these findings are not directly applicable to this compound but illustrate the range of activities observed within this class of compounds.
| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Compound 5a (a 4-hydroxy-N-phenylbenzamide derivative) | B. subtilis | 6.25 | nanobioletters.com |
| Compound 5a (a 4-hydroxy-N-phenylbenzamide derivative) | E. coli | 3.12 | nanobioletters.com |
| Compound 6b (an N-benzamide derivative) | E. coli | 3.12 | nanobioletters.com |
| Compound 6c (an N-benzamide derivative) | B. subtilis | 6.25 | nanobioletters.com |
The data in Table 1, derived from a study on various N-benzamide derivatives, demonstrates their potential as antibacterial agents. nanobioletters.com For example, compound 5a showed significant activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria. nanobioletters.com Similarly, compounds 6b and 6c exhibited notable activity against E. coli and B. subtilis, respectively. nanobioletters.com
| Compound | Fungal Strain | Activity | Reference |
|---|---|---|---|
| N-phenylbenzamide derivatives (general) | Candida albicans | Inhibition of growth | nih.gov |
| Compound 4f (a chromeno-pyrazolo[1,2-b]phthalazine-6,9,14(7H)-trione derivative) | Aspergillus niger and Candida albicans | Most effective among synthesized compounds | researchgate.net |
As indicated in Table 2, N-phenylbenzamide derivatives have also been reported to possess antifungal properties, inhibiting the growth of fungi such as Candida albicans. nih.gov In one study, a series of novel derivatives were synthesized and evaluated, with compound 4f emerging as the most potent against Aspergillus niger and Candida albicans. researchgate.net
These comparative analyses of related compounds underscore the therapeutic potential of the benzamide scaffold. However, the specific in vitro activity profile of this compound remains to be determined through direct experimental investigation against a panel of relevant reference compounds.
Gene Expression Modulation Studies In Vitro
No studies were identified that specifically investigated the in vitro effects of this compound on gene expression. Research into how this compound may alter gene expression profiles in target cells or microorganisms is a necessary future step to elucidate its molecular mechanisms of action. Such studies, often employing techniques like microarray analysis or RNA sequencing, would provide a global view of the cellular pathways affected by the compound and could help in identifying its primary biological targets and downstream effects.
Structure Activity Relationship Sar Studies and Rational Design of 4 Fluoro N 2 Hydroxymethyl Phenyl Benzamide Derivatives
Strategic Modifications of the 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide Scaffold
The core structure of this compound presents multiple avenues for chemical modification. The goal of these modifications is to enhance the compound's interaction with its target receptor or enzyme, improve its absorption, distribution, metabolism, and excretion (ADME) profile, and reduce potential toxicity. nih.govdanaher.com
The 4-fluorophenyl group is a critical component that often engages in hydrophobic and specific electrostatic interactions within the target's binding pocket. The fluorine atom, in particular, can significantly influence the molecule's properties.
Position and Number of Fluoro Substituents: Altering the position of the fluorine atom from para to meta or ortho can change the electronic distribution of the ring and its binding orientation. Introducing additional fluorine atoms (e.g., creating a difluoro- or trifluoro-phenyl ring) can further modulate lipophilicity and metabolic stability. nih.gov
Replacement of Fluorine: Substituting the fluorine with other halogens (Cl, Br) or with small electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., trifluoromethyl, cyano) groups can explore the electronic and steric requirements of the binding site. Studies on related benzamides have shown that such substitutions can have a profound impact on biological activity. nih.govnih.gov For instance, replacing a phenyl group with aliphatic groups of similar size often leads to inactivity, highlighting the importance of the aromatic ring for binding. nih.gov However, bioisosteric replacement of the benzene (B151609) ring with a heterocycle like thiophene (B33073) has been shown to be a viable strategy with only minor impacts on inhibition in some series. nih.gov
The N-[2-(hydroxymethyl)phenyl] portion of the molecule is crucial, with the ortho-substituents playing a key role in orienting the molecule and potentially forming key interactions.
Role of the Hydroxymethyl Group: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming a critical interaction with the target protein. Its position at the ortho position allows for the possibility of forming an intramolecular hydrogen bond with the amide N-H, which can rigidify the conformation of the molecule and improve its binding affinity. Modifications include altering its length (e.g., -CH₂CH₂OH), or oxidizing it to an aldehyde (-CHO) or a carboxylic acid (-COOH) to probe for different interactions.
Alteration of the Phenyl Ring: Substituents can be introduced on this phenyl ring as well. For example, adding a methyl group, as seen in N-(2-hydroxy-5-methylphenyl)benzamide, can explore additional hydrophobic pockets. researchgate.net The position of the hydroxymethyl group is also critical; moving it to the meta or para position would drastically alter the molecule's conformation and its interaction with the target. In some benzamide (B126) series, substituents on this aniline (B41778) ring are essential for activity. nih.gov
The amide bond is a central feature, providing structural rigidity and hydrogen bonding capabilities. However, it can be susceptible to enzymatic cleavage, leading to poor metabolic stability. cambridgemedchemconsulting.com Therefore, its modification or replacement is a common strategy in lead optimization.
Conformational Restriction: Introducing cyclic structures to replace the amide bond can reduce the molecule's flexibility, which may lock it into a more bioactive conformation and improve binding affinity. nih.gov
Bioisosteric Replacement: A key strategy is the use of amide bioisosteres, which are chemical groups that mimic the physicochemical properties of the amide bond but offer improved metabolic stability. mdpi.comnih.gov Common bioisosteres include esters, thioamides, ureas, sulfonamides, and various five-membered heterocycles such as oxadiazoles, triazoles, or isoxazoles. cambridgemedchemconsulting.commdpi.comsci-hub.senih.gov These replacements can preserve the necessary geometry and electronic features for biological activity while enhancing the compound's drug-like properties. mdpi.comnih.gov
Synthesis and In Vitro Biological Evaluation of Key this compound Analogs
The synthesis of N-substituted benzamide derivatives is typically achieved through a straightforward condensation reaction. nanobioletters.commdpi.com A common method involves reacting a substituted benzoyl chloride (such as 4-fluorobenzoyl chloride) with a corresponding substituted aniline (like 2-aminobenzyl alcohol) in the presence of a base. mdpi.comnih.gov Alternatively, coupling reagents such as N,N′-diisopropylcarbodiimide (DIC) with an activator like N-hydroxybenzotriazole (HOBt) can be used to directly couple the carboxylic acid with the amine. mdpi.com
Following synthesis, the new analogs undergo in vitro biological evaluation to determine their potency and other relevant properties. This typically involves assays to measure the half-maximal inhibitory concentration (IC₅₀) against the target enzyme or receptor. The results from these evaluations are crucial for building a comprehensive SAR profile.
Below is an illustrative table of key analogs and their hypothetical biological activity, based on common trends observed in benzamide SAR studies.
| Compound | Modification from Parent Scaffold | Hypothetical IC₅₀ (nM) | Rationale for Modification |
|---|---|---|---|
| Parent | This compound | 50 | Baseline activity |
| Analog 1 | Replaced 4-Fluoro with 4-Chloro | 45 | Explore effect of larger halogen |
| Analog 2 | Replaced 4-Fluoro with 4-Trifluoromethyl | 25 | Increase electron-withdrawing effect |
| Analog 3 | Moved hydroxymethyl to para-position | >1000 | Demonstrate importance of ortho-substituent |
| Analog 4 | Oxidized hydroxymethyl to carboxylic acid | 80 | Introduce a strong H-bond donor/acceptor |
| Analog 5 | Replaced amide with 1,2,4-oxadiazole | 65 | Test bioisostere for metabolic stability |
Derivation of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For the this compound series, a 3D-QSAR model could be developed to guide the design of new, more potent analogs.
The process involves aligning the series of synthesized compounds and calculating various molecular descriptors, such as steric, electrostatic, and hydrophobic fields (as in CoMFA and CoMSIA methods). nih.govresearchgate.net A statistical method, like partial least squares (PLS), is then used to generate a predictive model. The robustness of the model is validated using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govresearchgate.net
The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a map might indicate that a bulky, electropositive substituent is favored on the 4-fluorophenyl ring, while a hydrogen bond donor is required near the hydroxymethyl group. researchgate.net This information provides rational guidance for designing the next generation of compounds. nih.gov
Table: Example of Statistical Parameters for a Benzamide QSAR Model
| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | F-value | Predictive r² (Test Set) |
|---|---|---|---|---|
| CoMFA | 0.708 | 0.983 | 150.2 | 0.85 |
| CoMSIA | 0.809 | 0.992 | 210.5 | 0.89 |
Data are illustrative, based on typical values reported for robust QSAR models of benzamide series. researchgate.net
Pharmacophore Mapping and Lead Optimization Strategies based on SAR Data for this compound
Pharmacophore mapping is another powerful computational tool that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.govscielo.brbenthamscience.com A pharmacophore model for this benzamide series would likely consist of features such as a hydrogen bond acceptor (the amide carbonyl oxygen), a hydrogen bond donor (the amide N-H and the hydroxyl group), an aromatic ring feature for the 4-fluorophenyl group, and another for the hydroxymethylphenyl ring. nih.govresearchgate.net
Once a validated pharmacophore model is established, it can be used in conjunction with SAR and QSAR data to drive lead optimization. nih.govdanaher.compatsnap.com Strategies include:
Feature Enhancement: Modifying the scaffold to better match the pharmacophore features. For example, if the model indicates a strong hydrophobic feature is required near the 4-position of the phenyl ring, analogs with larger lipophilic groups at that position would be synthesized.
Scaffold Hopping: Using the pharmacophore model as a query to search chemical databases for new, structurally diverse compounds that fit the model. This can lead to the discovery of novel chemical series with potentially better properties. patsnap.com
Improving ADMET Properties: The SAR data can guide modifications aimed at improving pharmacokinetic properties. For instance, if a potent analog is found to have poor metabolic stability due to the amide bond, the optimization strategy would focus on synthesizing bioisosteric replacements that fit the pharmacophore while being more robust. danaher.compatsnap.com
Emerging Research Applications and Future Trajectories for 4 Fluoro N 2 Hydroxymethyl Phenyl Benzamide
Utility of 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide as a Molecular Probe in Biological Systems
There is no published research on the use of this compound as a molecular probe.
Potential as a Starting Point for Novel Scaffold Development in Medicinal Chemistry
While the general benzamide (B126) core is a versatile starting point for medicinal chemistry, there is no specific information on the use of this compound for novel scaffold development.
Integration of Advanced Biotechnologies for Further In Vitro Mechanistic Studies on this compound
No in vitro mechanistic studies involving this compound have been reported.
Future Directions in Computational-Guided Optimization of this compound and its Derivatives
There are no computational studies or optimization efforts focused on this compound recorded in the scientific literature.
Collaborative Interdisciplinary Research Initiatives Involving this compound
There are no records of any collaborative or interdisciplinary research initiatives centered on this compound.
Q & A
Q. What are the standard synthetic routes for 4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Coupling 4-fluorobenzoic acid derivatives (e.g., acid chloride) with 2-(hydroxymethyl)aniline using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) at low temperatures (-50°C) to minimize side reactions .
- Step 2 : Solvent selection (e.g., dichloromethane or DMF) and catalyst optimization (e.g., triethylamine for pH control) to enhance yield .
- Step 3 : Purification via recrystallization (e.g., methanol) or column chromatography.
Key parameters for optimization include temperature (ambient to reflux), reaction time (2–24 hours), and stoichiometric ratios (1:1.2 for amine:acid chloride) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of fluorobenzamide and hydroxymethyl substitution .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .
- Infrared Spectroscopy (IR) : Identification of amide (C=O stretch ~1650 cm⁻¹) and hydroxyl (-OH stretch ~3300 cm⁻¹) groups .
Q. How can researchers screen this compound for preliminary bioactivity?
- Methodological Answer :
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity. IC₅₀ values are determined via fluorometric or colorimetric readouts .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) or antimicrobial activity against bacterial/fungal strains .
- Receptor binding studies : Radioligand displacement assays to assess interactions with GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can X-ray crystallography and spectrofluorometry resolve structural ambiguities?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (e.g., orthorhombic P212121 space group) provides bond lengths, angles, and dihedral angles for the fluorobenzamide and hydroxyphenyl moieties. Disorder in residues is addressed via refinement software (e.g., SHELXL) .
- Spectrofluorometry : pH-dependent fluorescence intensity studies (pH 2.7–10.1) to probe electronic effects of the fluorophenyl group. Excitation/emission maxima (e.g., λ_ex = 280 nm, λ_em = 340 nm) correlate with solvent polarity .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, trifluoromethyl) or hydroxymethyl (e.g., methoxy, carboxy) groups. Compare bioactivity via dose-response curves .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and docking simulations (AutoDock Vina) for receptor binding poses .
Q. How can conflicting data on bioactivity or synthesis yields be resolved?
- Methodological Answer :
- Comparative replication : Reproduce protocols from conflicting studies while controlling variables (e.g., solvent purity, catalyst batch) .
- Meta-analysis : Aggregate data from PubChem, NIST, and peer-reviewed journals to identify trends (e.g., yield vs. solvent polarity) .
- Advanced analytics : Use LC-MS/MS to detect trace impurities or byproducts affecting bioactivity .
Q. What computational tools are recommended for predicting physicochemical properties?
- Methodological Answer :
- Quantitative Structure-Property Relationship (QSPR) : Tools like CC-DPS integrate quantum chemistry (e.g., Mulliken charges) and neural networks to predict logP, solubility, and pKa .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS to assess stability and aggregation propensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
